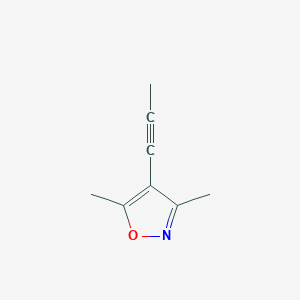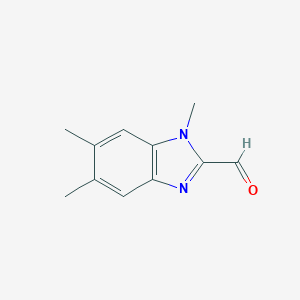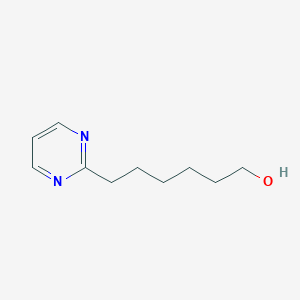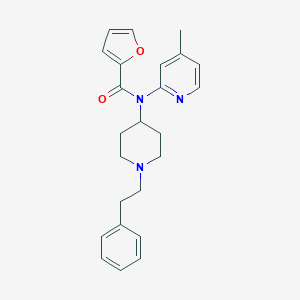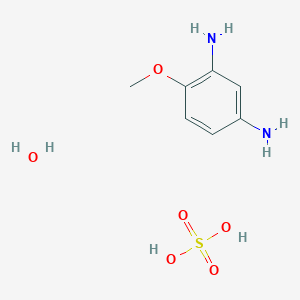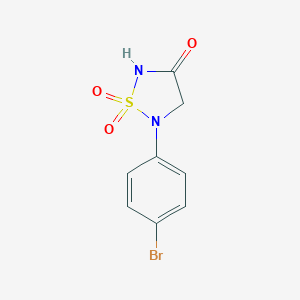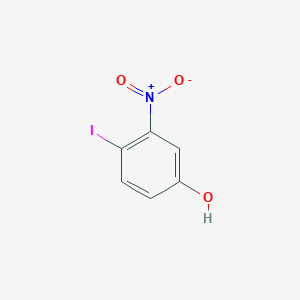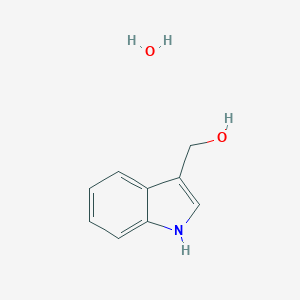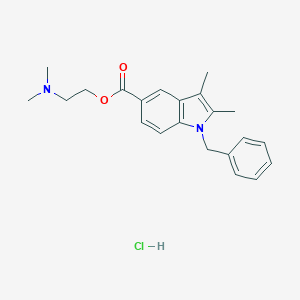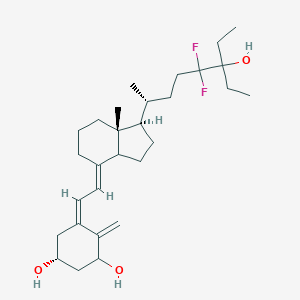![molecular formula C6H6N4O B053746 5-methoxy-1H-pyrazolo[3,4-b]pyrazine CAS No. 116527-53-8](/img/structure/B53746.png)
5-methoxy-1H-pyrazolo[3,4-b]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methoxy-1H-pyrazolo[3,4-b]pyrazine (MPP) is a heterocyclic compound that has gained attention in recent years for its potential applications in scientific research. MPP belongs to the class of pyrazolo[3,4-b]pyrazines, which are known for their diverse biological activities. MPP has been synthesized using various methods and has shown promising results in scientific research, including its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wirkmechanismus
5-methoxy-1H-pyrazolo[3,4-b]pyrazine inhibits the activity of protein kinases by binding to the ATP-binding pocket of the kinase domain. 5-methoxy-1H-pyrazolo[3,4-b]pyrazine has been reported to have a higher affinity for CDK2 than for CDK1 and CDK5, suggesting its selectivity for different protein kinases. 5-methoxy-1H-pyrazolo[3,4-b]pyrazine also induces cell cycle arrest and apoptosis in cancer cells, which may contribute to its anti-cancer activity.
Biochemische Und Physiologische Effekte
5-methoxy-1H-pyrazolo[3,4-b]pyrazine has been reported to have several biochemical and physiological effects, including its ability to inhibit the activity of protein kinases, induce cell cycle arrest and apoptosis in cancer cells, and inhibit the growth of cancer cells in vitro and in vivo. 5-methoxy-1H-pyrazolo[3,4-b]pyrazine has also been reported to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease, suggesting its potential as a therapeutic agent for these diseases.
Vorteile Und Einschränkungen Für Laborexperimente
5-methoxy-1H-pyrazolo[3,4-b]pyrazine has several advantages for lab experiments, including its high purity and yield, selectivity for different protein kinases, and potential applications in scientific research. However, 5-methoxy-1H-pyrazolo[3,4-b]pyrazine also has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for research on 5-methoxy-1H-pyrazolo[3,4-b]pyrazine, including its potential applications in the treatment of cancer and neurodegenerative diseases, its mechanism of action, and its safety and efficacy in humans. Further studies are also needed to optimize the synthesis of 5-methoxy-1H-pyrazolo[3,4-b]pyrazine and to develop more selective and potent inhibitors of protein kinases. Additionally, the use of 5-methoxy-1H-pyrazolo[3,4-b]pyrazine as a chemical probe to study the role of protein kinases in other diseases, such as diabetes and cardiovascular disease, may also be explored.
Synthesemethoden
5-methoxy-1H-pyrazolo[3,4-b]pyrazine can be synthesized using various methods, including the reaction of 5-methoxy-1H-pyrazole-3-carboxylic acid with hydrazine hydrate in the presence of acetic acid, followed by cyclization with phosphorus oxychloride. Another method involves the reaction of 5-methoxy-1H-pyrazole-3-carboxylic acid with thionyl chloride, followed by the reaction with hydrazine hydrate and cyclization with phosphorus oxychloride. These methods have been reported to yield 5-methoxy-1H-pyrazolo[3,4-b]pyrazine with high purity and yield.
Wissenschaftliche Forschungsanwendungen
5-methoxy-1H-pyrazolo[3,4-b]pyrazine has shown potential applications in scientific research, including its use as a chemical probe to study the role of protein kinases in cancer and other diseases. 5-methoxy-1H-pyrazolo[3,4-b]pyrazine has been reported to inhibit the activity of several protein kinases, including CDK1, CDK2, and CDK5, which are involved in cell cycle regulation and neuronal development. 5-methoxy-1H-pyrazolo[3,4-b]pyrazine has also been reported to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as a therapeutic agent for cancer.
Eigenschaften
CAS-Nummer |
116527-53-8 |
|---|---|
Produktname |
5-methoxy-1H-pyrazolo[3,4-b]pyrazine |
Molekularformel |
C6H6N4O |
Molekulargewicht |
150.14 g/mol |
IUPAC-Name |
5-methoxy-1H-pyrazolo[3,4-b]pyrazine |
InChI |
InChI=1S/C6H6N4O/c1-11-5-3-7-6-4(9-5)2-8-10-6/h2-3H,1H3,(H,7,8,10) |
InChI-Schlüssel |
YMRINHUBBHWCIX-UHFFFAOYSA-N |
SMILES |
COC1=CN=C2C(=N1)C=NN2 |
Kanonische SMILES |
COC1=CN=C2C(=N1)C=NN2 |
Synonyme |
1H-Pyrazolo[3,4-b]pyrazine,5-methoxy-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Propanol, 3-[[2-[(1H-benzimidazol-2-ylsulfinyl)methyl]-3-methyl-4-pyridinyl]oxy]-](/img/structure/B53664.png)

